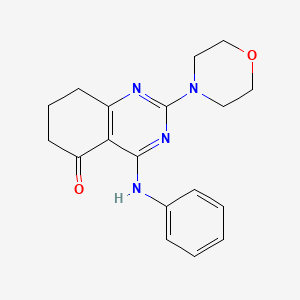
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one, commonly known as AMQ-13, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has been extensively studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of AMQ-13 involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has been found to inhibit the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation. Moreover, it has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
AMQ-13 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, thereby reducing oxidative stress. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using AMQ-13 in lab experiments include its high purity, stability, and potency. Moreover, the synthesis method of AMQ-13 is relatively simple and can be easily scaled up for large-scale production. However, the limitations of using AMQ-13 in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on AMQ-13. One of the potential applications of AMQ-13 is in the treatment of cancer, particularly in combination with other anti-cancer drugs. Moreover, AMQ-13 has shown promising results in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its potential therapeutic effects in humans. Additionally, the development of novel formulations of AMQ-13, such as nanoparticles and liposomes, may enhance its solubility and bioavailability, thereby improving its efficacy and safety.
合成方法
The synthesis of AMQ-13 involves the reaction of 4-anilino-2-morpholin-4-yl-quinazoline with acetic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The synthesis of AMQ-13 has been optimized to achieve high yields and purity, making it a viable option for further research.
科学研究应用
AMQ-13 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, AMQ-13 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-anilino-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRTKOOSSWXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5491482.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)

![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)morpholin-2-yl]ethanol](/img/structure/B5491501.png)

![5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoic acid](/img/structure/B5491521.png)

![N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5491532.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B5491541.png)
![3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5491547.png)
![N,N-dimethyl-7-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5491555.png)
![3-(benzylthio)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5491558.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491583.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)